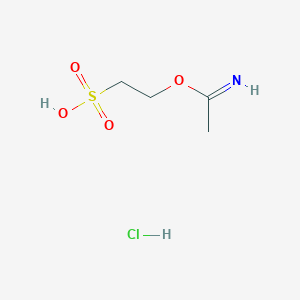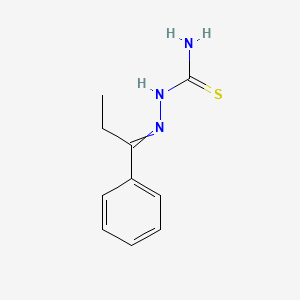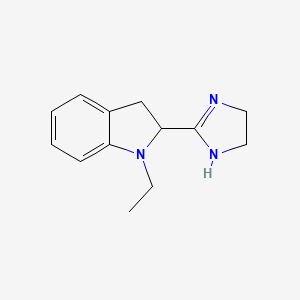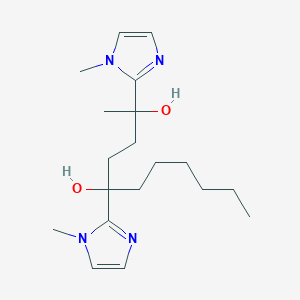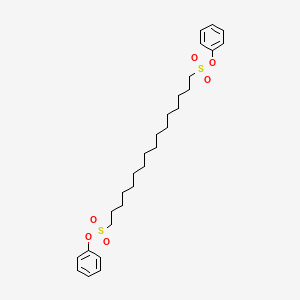
Diphenyl hexadecane-1,16-disulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl hexadecane-1,16-disulfonate is an organic compound with the molecular formula C28H42O6S2 . It is a diphenyl ester of hexadecanedisulfonic acid. This compound is known for its unique structural properties, which include two sulfonate groups attached to a long hexadecane chain, with phenyl groups at both ends .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl hexadecane-1,16-disulfonate typically involves the esterification of hexadecanedisulfonic acid with phenol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl hexadecane-1,16-disulfonate can undergo various chemical reactions, including:
Oxidation: The sulfonate groups can be oxidized to form sulfonic acids.
Reduction: The phenyl groups can be reduced to cyclohexyl groups under hydrogenation conditions.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Major Products
Oxidation: Formation of hexadecanedisulfonic acid.
Reduction: Formation of this compound with cyclohexyl groups.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Diphenyl hexadecane-1,16-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential as a surfactant in biological systems and its interactions with cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Wirkmechanismus
The mechanism of action of diphenyl hexadecane-1,16-disulfonate is primarily based on its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic environments. This property makes it an effective surfactant, capable of reducing surface tension and forming micelles. The sulfonate groups can interact with polar molecules, while the long hydrocarbon chain can interact with nonpolar molecules, facilitating the solubilization of various compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diphenyl decane-1,10-disulfonate
- Diphenyl dodecane-1,12-disulfonate
- Diphenyl tetradecane-1,14-disulfonate
Uniqueness
Diphenyl hexadecane-1,16-disulfonate is unique due to its longer hydrocarbon chain, which enhances its surfactant properties compared to shorter-chain analogs. This longer chain length allows for better interaction with hydrophobic substances, making it more effective in applications requiring strong emulsifying or dispersing capabilities .
Eigenschaften
CAS-Nummer |
96203-98-4 |
|---|---|
Molekularformel |
C28H42O6S2 |
Molekulargewicht |
538.8 g/mol |
IUPAC-Name |
diphenyl hexadecane-1,16-disulfonate |
InChI |
InChI=1S/C28H42O6S2/c29-35(30,33-27-21-15-13-16-22-27)25-19-11-9-7-5-3-1-2-4-6-8-10-12-20-26-36(31,32)34-28-23-17-14-18-24-28/h13-18,21-24H,1-12,19-20,25-26H2 |
InChI-Schlüssel |
QPOZLAZSONTRNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OS(=O)(=O)CCCCCCCCCCCCCCCCS(=O)(=O)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


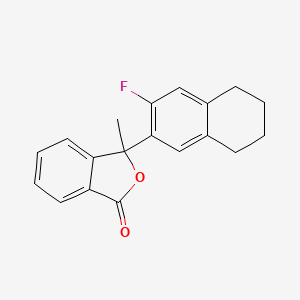
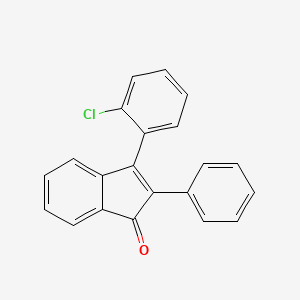
![2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane](/img/structure/B14336544.png)
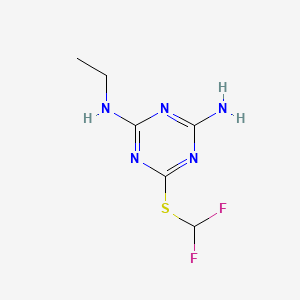
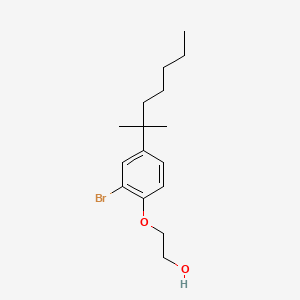
![Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]-](/img/structure/B14336563.png)
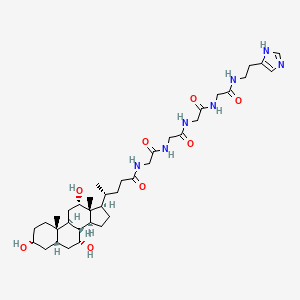
![Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl-](/img/structure/B14336580.png)
